Backbone-Anchored Cyclobutyl Constraint Versus Side-Chain Cyclobutyl Analogs
N-Fmoc-2-(1-aminocyclobutyl)acetic acid differs from cyclobutylglycine (Fmoc-Cyclobutylglycine, CAS 923012-41-3) and cyclobutylalanine derivatives in that the cyclobutyl ring is positioned directly at the α-carbon rather than on the side chain. This α,α-disubstituted glycine architecture restricts backbone ϕ/ψ dihedral angles at the point of incorporation, whereas side-chain cyclobutyl analogs primarily restrict side-chain rotamer populations without imposing comparable backbone conformational constraints [1]. The backbone constraint introduced by α,α-disubstituted amino acids has been demonstrated to promote specific secondary structure motifs such as β-turns and 3₁₀-helices in model peptides [2].
| Evidence Dimension | Structural site of conformational constraint |
|---|---|
| Target Compound Data | Cyclobutyl ring anchored directly at α-carbon; restricts backbone ϕ/ψ torsion angles |
| Comparator Or Baseline | Fmoc-Cyclobutylglycine (CAS 923012-41-3): cyclobutyl on α-carbon but monomethyl substitution; Fmoc-Cyclobutylalanine: cyclobutyl on β-carbon side chain |
| Quantified Difference | Qualitative difference in constraint locus; no head-to-head ϕ/ψ angular measurements available |
| Conditions | In silico molecular modeling of α,α-disubstituted amino acids in peptide backbones |
Why This Matters
Procurement selection should be based on whether backbone or side-chain conformational restriction is required for the intended peptide design objective.
- [1] Iris Biotech. Conformationally Constrained Amino Acid Derivatives. α,α-disubstituted amino acid derivatives used for structure-promoting effects and conformational rigidity. View Source
- [2] Toniolo, C.; Crisma, M.; Formaggio, F.; Peggion, C. Control of peptide conformation by α,α-disubstituted amino acids. Biopolymers 2001, 60, 396-419. View Source
